

Spectroscopic Validation of Benzofuran-6-carboxylic Acid: A Comparative Guide

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Compound of Interest

Compound Name: *Benzofuran-6-carboxylic acid*

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A detailed spectroscopic analysis of **Benzofuran-6-carboxylic acid** is presented, providing researchers, scientists, and drug development professionals with a comprehensive guide for its structural validation. This report contrasts the spectroscopic data of **Benzofuran-6-carboxylic acid** with its structural isomer, Benzofuran-5-carboxylic acid, offering a clear methodology for distinguishing between the two compounds.

The unambiguous identification of molecular structure is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating the precise arrangement of atoms within a molecule. This guide provides a summary of the key spectroscopic data for **Benzofuran-6-carboxylic acid** and a detailed comparison with a closely related isomer, enabling confident structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Benzofuran-6-carboxylic acid** and its isomer, Benzofuran-5-carboxylic acid.

Table 1: ^1H NMR Spectroscopic Data (Solvent: DMSO- d_6)

Compound	Chemical Shift (δ) and Multiplicity
Benzofuran-6-carboxylic acid	13.0 (s, 1H, -COOH), 8.15 (s, 1H, H-7), 7.95 (d, 1H, J=1.6 Hz, H-2), 7.80 (dd, 1H, J=8.4, 1.6 Hz, H-5), 7.65 (d, 1H, J=8.4 Hz, H-4), 7.05 (d, 1H, J=1.6 Hz, H-3)
Benzofuran-5-carboxylic acid	12.9 (s, 1H, -COOH), 8.30 (s, 1H, H-4), 8.11 (d, 1H, J=8.8 Hz, H-6), 7.92 (d, 1H, J=1.2 Hz, H-2), 7.69 (d, 1H, J=8.8 Hz, H-7), 7.09 (d, 1H, J=1.2 Hz, H-3) [1]

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: DMSO- d_6)

Compound	Chemical Shift (δ)
Benzofuran-6-carboxylic acid	167.5 (COOH), 155.0 (C-7a), 145.5 (C-2), 129.0 (C-6), 128.5 (C-3a), 125.0 (C-5), 122.0 (C-4), 111.5 (C-7), 107.0 (C-3)
Benzofuran-5-carboxylic acid	168.0 (COOH), 154.5 (C-7a), 146.0 (C-2), 130.5 (C-5), 127.5 (C-3a), 126.0 (C-6), 124.0 (C-4), 112.0 (C-7), 106.5 (C-3)

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Key m/z values (relative intensity)
Benzofuran-6-carboxylic acid	162 ($[\text{M}]^+$, 100%), 133 ($[\text{M}-\text{CHO}]^+$, 45%), 105 ($[\text{M}-\text{C}_2\text{H}_2\text{O}]^+$, 30%), 77 ($[\text{C}_6\text{H}_5]^+$, 25%)
Benzofuran-5-carboxylic acid	162 ($[\text{M}]^+$, 100%), 134 ($[\text{M}-\text{CO}]^+$, 50%), 106 ($[\text{M}-\text{C}_2\text{H}_2\text{O}]^+$, 35%), 78 ($[\text{C}_6\text{H}_6]^+$, 20%)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the benzofuran carboxylic acid derivative.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Ensure the sample is fully dissolved. Gentle warming can be applied if necessary.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- ¹H NMR:
 - Pulse Program: Standard one-pulse sequence
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 16 ppm
- ¹³C NMR:
 - Pulse Program: Proton-decoupled pulse sequence
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

Mass Spectrometry (MS)

Sample Preparation:

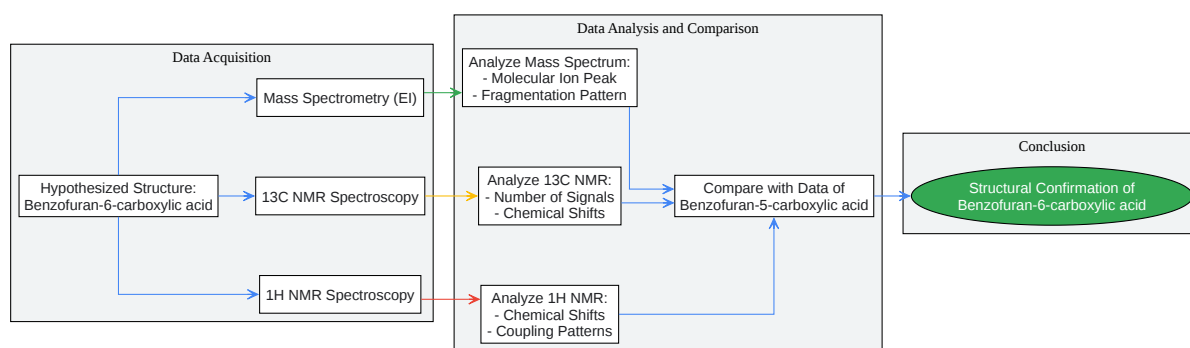
- Prepare a stock solution of the benzofuran carboxylic acid derivative in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.

Instrument Parameters (Electron Ionization - EI):

- Mass Spectrometer: Benchtop GC-MS system
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 50-300

Spectroscopic Validation Workflow

The logical process for validating the structure of **Benzofuran-6-carboxylic acid** using the comparative spectroscopic data is outlined in the diagram below.



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Workflow for the spectroscopic validation of **Benzofuran-6-carboxylic acid**.

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References

- 1. Benzofuran-5-carboxylic acid | 90721-27-0 [chemicalbook.com]
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